![molecular formula C9H10F3NO B1284615 [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 903630-07-9](/img/structure/B1284615.png)
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine
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Overview
Description
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in substitution reactions, where the trifluoroethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenylmethanamines
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and diagnostic tools .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(2,2,2-Trifluoroethoxy)phenyl]methanol
- [3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
- [3-(2,2,2-Trifluoroethoxy)phenyl]amine
Comparison:
- [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine is unique due to its methanamine group, which imparts distinct chemical and biological properties.
- Compared to [3-(2,2,2-Trifluoroethoxy)phenyl]methanol , the methanamine compound has different reactivity and potential applications.
- The presence of the trifluoroethoxy group in all these compounds contributes to their stability and reactivity, making them valuable in various research and industrial applications .
Biological Activity
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine is an organic compound characterized by its trifluoroethoxy group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its unique chemical structure, which influences its biological activity. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of approximately 205.18 g/mol. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
The presence of the trifluoroethoxy group enhances the lipophilicity of this compound, which can significantly affect its interaction with biological systems. The amine functional group also contributes to its reactivity and potential therapeutic effects.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors and metabolic enzymes. This interaction is crucial for understanding its pharmacological profile.
Potential Interactions
- Neurotransmitter Receptors : The compound may exhibit binding affinities similar to other fluorinated compounds that enhance receptor interactions.
- Enzymatic Activity : Its structural similarities to known inhibitors suggest potential roles in modulating enzyme activity.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds containing trifluoroethoxy groups. For instance, studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
9d | A549 | <5 | Cell cycle arrest in G2/M phase |
9b | MCF7 | 16.7-39.3 | Induces apoptosis |
A study evaluated the antiproliferative activities of a series of N-aryl-N-methanamines against four different cancer cell lines (A549, MCF7, HCT116, PC3). The results indicated that compounds with trifluoromethyl and trifluoroethoxy substituents showed enhanced activity compared to their non-fluorinated analogs .
Mechanistic Insights
Cell cycle analysis revealed that treatment with certain derivatives resulted in G2/M phase arrest, indicating a potential mechanism for their anticancer activity. This suggests that this compound and its analogs could be further explored as candidates for cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Trifluoromethyl)phenylmethanamine | C₉H₈F₃N | Contains a trifluoromethyl group |
4-(Trifluoromethyl)phenylmethanamine | C₉H₈F₃N | Substituted at the para position |
3-(Ethoxy)phenylmethanamine | C₉H₁₃NO | Lacks fluorine; potentially different biological activity |
These comparisons illustrate how variations in substituents can significantly influence chemical behavior and biological activity.
Case Studies
- Case Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound exhibited potent activity against glioblastoma cells. The study found that specific modifications to the phenyl ring enhanced cytotoxicity and selectivity towards cancer cells .
- Mechanistic Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of related compounds on key metabolic enzymes involved in cancer metabolism. The results indicated that fluorinated derivatives could effectively modulate enzyme activity, leading to reduced tumor growth in preclinical models .
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIZZCDBWUDKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903630-07-9 |
Source
|
Record name | [3-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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